3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one;2,2,2-trifluoroacetic acid

Descripción

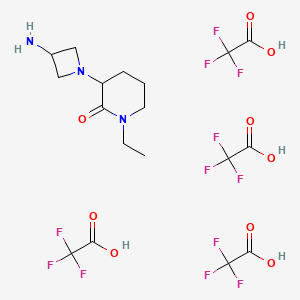

The compound 3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one;2,2,2-trifluoroacetic acid consists of two components:

- 3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one: A bicyclic structure featuring a piperidin-2-one core substituted with an ethyl group and a 3-aminoazetidine moiety. This scaffold is notable for conformational rigidity, which may enhance receptor binding in medicinal chemistry applications.

- 2,2,2-Trifluoroacetic acid (TFA): A strong organic acid (CAS 76-05-1) commonly used as a counterion to improve solubility and stability of basic compounds, particularly in pharmaceuticals .

TFA’s role here is likely to form a salt with the amino group of the azetidine, enhancing aqueous solubility for biological testing or formulation .

Propiedades

IUPAC Name |

3-(3-aminoazetidin-1-yl)-1-ethylpiperidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.4C2HF3O2/c1-2-12-5-3-4-9(10(12)14)13-6-8(11)7-13;4*3-2(4,5)1(6)7/h8-9H,2-7,11H2,1H3;4*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSANTSIHNOEYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1=O)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F12N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one typically involves the formation of the azetidine ring followed by its incorporation into the piperidine structure. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azetidine and piperidine rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with target molecules, thereby modulating their activity . This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Azetidine and TFA Moieties

2-(3-Aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)

- Structure : Features an azetidine ring linked to an acetic acid group, forming a bis-TFA salt.

- Molecular Weight : 358.20 g/mol (C₉H₁₂F₆N₂O₆) vs. the target compound’s estimated molecular weight of ~349 g/mol (assuming 1:1 TFA ratio).

- Key Difference: The absence of a piperidinone core and presence of a carboxylic acid group instead .

2-(3-Ethylazetidin-1-yl)acetic acid trifluoroacetic acid

- Structure: Includes an ethyl-substituted azetidine and acetic acid, with a mono-TFA counterion.

- Molecular Weight: 257.21 g/mol (C₉H₁₄F₃NO₄).

- Key Difference: Lacks the piperidinone ring but shares the ethyl-azetidine motif, highlighting the target compound’s structural complexity .

Pharmacologically Active TFA Salts

GCPII-IN-1 TFA

- Application : Enzyme inhibitor targeting glutamate carboxypeptidase II.

- Structure: Peptidomimetic with TFA enhancing solubility of the cationic amino groups.

MK2-IN-1 Trifluoroacetate

Physicochemical Properties

Actividad Biológica

The compound 3-(3-aminoazetidin-1-yl)-1-ethylpiperidin-2-one; 2,2,2-trifluoroacetic acid (CAS Number: 2248259-54-1) is a complex organic molecule with potential biological activity. Its structure includes an aminoazetidine moiety and a piperidinone, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

- Molecular Formula : C₁₈H₂₃F₁₂N₃O₉

- Molecular Weight : 653.4 g/mol

- CAS Number : 2248259-54-1

Biological Activity Overview

The biological activity of this compound can be influenced by its trifluoroacetate salt form. Trifluoroacetic acid (TFA) is often used in the synthesis of pharmaceuticals due to its strong acidity and ability to stabilize certain functional groups. However, TFA's presence can also impact biological assays and the overall efficacy of the compounds derived from it .

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, research on antibacterial agents has indicated that the presence of counterions like trifluoroacetate can alter the potency of the active compounds . The specific activity of 3-(3-aminoazetidin-1-yl)-1-ethylpiperidin-2-one in this regard remains to be fully characterized but suggests potential as an antibacterial agent.

Study 1: Impact of Counterions on Biological Activity

A focused study evaluated the effect of different counterions on the biological activity of alkylguanidino urea compounds. The findings revealed that while trifluoroacetate salts maintained a comparable biological profile to hydrochloride salts, they exhibited lower potency when compared to their free base forms . This highlights the importance of counterion selection in drug formulation.

Study 2: Synthesis and Characterization

In synthetic chemistry, TFA is commonly used during peptide synthesis and purification processes. A study demonstrated that residual TFA could affect the accuracy and reproducibility of biological assays such as antimicrobial susceptibility testing and cytotoxicity assays . Understanding these interactions is crucial for developing reliable therapeutic agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.